molecular formula C17H26O B13953802 Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- CAS No. 58200-83-2

Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-

Cat. No.: B13953802
CAS No.: 58200-83-2
M. Wt: 246.4 g/mol
InChI Key: LAJZGVJYVRDOEY-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize the production process. The use of advanced purification techniques ensures that the final product meets the required industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- apart is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable in certain industrial and research applications where other similar compounds may not perform as effectively.

Properties

CAS No.

58200-83-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-(2,6,7-trimethyl-3-tricyclo[5.3.2.01,6]dodec-2-enyl)ethanone

InChI

InChI=1S/C17H26O/c1-12-14(13(2)18)6-9-16(4)15(3)7-5-8-17(12,16)11-10-15/h5-11H2,1-4H3

InChI Key

LAJZGVJYVRDOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2(C13CCCC2(CC3)C)C)C(=O)C

Origin of Product

United States

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